Annonidine F
CAS No.: 820965-40-0
Cat. No.: VC5309222
Molecular Formula: C26H28N2
Molecular Weight: 368.524
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820965-40-0 |
|---|---|
| Molecular Formula | C26H28N2 |
| Molecular Weight | 368.524 |
| IUPAC Name | 3-[1-(1H-indol-6-yl)-3-methylbut-2-enyl]-6-(3-methylbut-2-enyl)-1H-indole |
| Standard InChI | InChI=1S/C26H28N2/c1-17(2)5-6-19-7-10-22-24(16-28-26(22)14-19)23(13-18(3)4)21-9-8-20-11-12-27-25(20)15-21/h5,7-16,23,27-28H,6H2,1-4H3 |
| Standard InChI Key | FNELRTTWUIVSEN-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=CC2=C(C=C1)C(=CN2)C(C=C(C)C)C3=CC4=C(C=C3)C=CN4)C |
Introduction
Discovery and Structural Identification
Annonidine F was first isolated in 2004 from the bark of Monodora angolensis, a tropical tree native to Tanzania and Angola belonging to the Annonaceae family . Initial phytochemical investigations targeting anti-malarial agents from African medicinal plants led to the identification of this dimeric indole alkaloid alongside related prenylated derivatives. Structural elucidation via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) revealed its identity as 3-[6-(3-methyl-but-2-enyl)-1H-indolyl]-6-(3-methyl-but-2-enyl)-1H-indole . The compound’s dimeric nature arises from the coupling of two 6-prenylindole monomers, a feature shared with annonidine compounds isolated from Annona species.
Table 1: Key Structural Features of Annonidine F
| Property | Description |
|---|---|
| Molecular Formula | C<sub>26</sub>H<sub>28</sub>N<sub>2</sub> |
| Molecular Weight | 368.52 g/mol |
| Prenylation Sites | C-6 and C-3' positions of indole nuclei |
| Dimeric Linkage | Methyl group bridging N-1 of one indole to C-3 of the second indole |
| Stereochemistry | Planar configuration due to conjugation across the indole-prenyl systems |
Natural Sources and Biosynthetic Pathways
Annonidine F is predominantly sourced from Monodora angolensis, though related annonidine analogs have been identified in Annona squamosa and Isolona cauliflora . The biosynthesis likely involves the prenylation of tryptophan-derived indole precursors, followed by oxidative coupling to form the dimeric structure. Key enzymatic steps include:
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Prenyltransferase Activity: Attachment of a 3-methyl-but-2-enyl group to the indole scaffold at C-6.
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Oxidative Dimerization: Coupling of two prenylated indole units via a methylene bridge, potentially mediated by cytochrome P450 enzymes.
Ecological studies suggest that the production of Annonidine F in Monodora angolensis may serve as a chemical defense against herbivores and pathogens in its native habitat.
Putative Mechanisms of Action
While the exact molecular target of Annonidine F remains unconfirmed, its structural kinship to other indole alkaloids provides mechanistic clues:
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Hemozoin Inhibition: Like cryptolepine and isosungucine, Annonidine F may disrupt heme detoxification in Plasmodium digestive vacuoles, leading to toxic heme accumulation .
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Membrane Permeabilization: The lipophilic prenyl groups could integrate into parasite membranes, compromising ion homeostasis .
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Protein Binding: The conjugated indole system may intercalate into nucleic acids or inhibit essential enzymes like PfATP4, a target of the anti-malarial cipargamin .
Comparative Analysis with Related Anti-Malarial Indole Alkaloids
Annonidine F belongs to a broader class of indole-based anti-malarials, which vary widely in potency and mechanism:
Table 3: Comparison of Anti-Malarial Indole Alkaloids
| Compound | Source | IC<sub>50</sub> (μg mL<sup>-1</sup>) | Mechanism |
|---|---|---|---|
| Annonidine F | Monodora angolensis | 21 (K1 strain) | Unknown |
| Cryptolepine | Cryptolepis sanguinolenta | 0.12 (NF54 strain) | Hemozoin inhibition |
| Dioncophylline C | Dioncophyllum thollonii | 10.71 mg kg<sup>-1</sup> (ED<sub>50</sub>, in vivo) | Heme polymerization blockade |
| Cipargamin | Synthetic | 0.034 μM (3D7 strain) | PfATP4 inhibition |
This comparison underscores Annonidine F’s moderate potency relative to clinical candidates like cipargamin but highlights its value as a structurally novel scaffold.
Challenges and Future Research Directions
Despite its promise, Annonidine F faces several hurdles:
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Bioavailability Limitations: High lipophilicity (LogP ≈ 4.2) may impede aqueous solubility and oral absorption.
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Toxicity Concerns: The narrow therapeutic index observed in brine shrimp necessitates mammalian toxicity studies.
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Synthetic Accessibility: The complex dimeric structure complicates large-scale synthesis, though biotechnological approaches using plant cell cultures offer alternatives.
Future work should prioritize:
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In vivo efficacy studies in murine malaria models
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Structure-activity relationship (SAR) studies to optimize selectivity
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Hybridization with quinolone or artemisinin derivatives to enhance potency
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